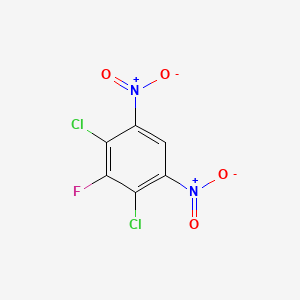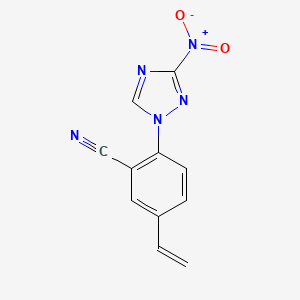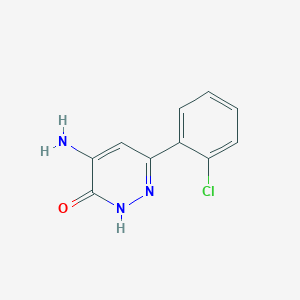
4-Amino-6-(2-chlorophenyl)pyridazin-3-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of “4-Amino-6-(2-chlorophenyl)pyridazin-3-ol” consists of a pyridazinone ring with an amino group at the 4-position and a 2-chlorophenyl group at the 6-position. The molecular weight of this compound is 221.64 g/mol.Chemical Reactions Analysis
While specific chemical reactions involving “4-Amino-6-(2-chlorophenyl)pyridazin-3-ol” are not detailed in the retrieved sources, pyridazinone derivatives have been utilized in various complex compounds, exhibiting diversified pharmacological activities .Scientific Research Applications
Synthesis of Novel Compounds
Pyridazino-fused Ring Systems : Research has demonstrated the synthesis of novel pyridazino-fused ring systems, indicating the potential of 4-Amino-6-(2-chlorophenyl)pyridazin-3-ol analogues for creating pharmacologically active compounds. One study outlined a synthetic pathway leading to a bicyclic compound with potential pharmacological activities (Károlyházy, L., Horváth, G., & Mátyus, P., 2001).
Anticancer and Antiangiogenic Agents : Another research effort synthesized new derivatives of pyridazinones and evaluated them as anticancer, antiangiogenic, and antioxidant agents, demonstrating the compound's versatility in drug development (Kamble, V. T. et al., 2015).
Chemical Properties and Reactions
- Novel Syntheses of Heterocyclic Compounds : Studies have focused on creating new heterocyclic compounds from pyridazinone derivatives, showcasing the chemical reactivity and utility of the core structure in synthesizing diverse molecules with potential for various applications (Deeb, A. et al., 2017).
Biological Activities
Antimicrobial Activity : Pyridazinone derivatives have been synthesized and tested for their antimicrobial activity, indicating the potential use of 4-Amino-6-(2-chlorophenyl)pyridazin-3-ol derivatives in developing new antimicrobial agents (El-Mariah, F. et al., 2006).
Base Oil Improvement : Research has also explored the use of Pyridazinone derivatives in improving the properties of base oils, demonstrating the compound's applicability beyond pharmacological activities (Nessim, M., 2017).
properties
IUPAC Name |
5-amino-3-(2-chlorophenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-7-4-2-1-3-6(7)9-5-8(12)10(15)14-13-9/h1-5H,(H2,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTMIPNOZDLFLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C(=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-(2-chlorophenyl)pyridazin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



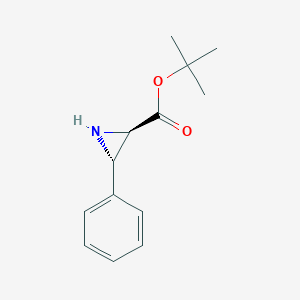
![[5-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1472153.png)
![2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1472154.png)
![4-Methoxy-1-oxa-9-azaspiro[5.5]undecane](/img/structure/B1472155.png)
![[4-Chloro-3-(2,2,2-trifluoroethoxy)phenyl]methanol](/img/structure/B1472158.png)
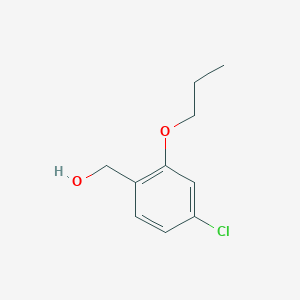
![1-Oxa-8-azaspiro[5.5]undecane](/img/structure/B1472160.png)
![1-{5-[4-(Trifluoromethyl)phenyl]thiophen-2-yl}ethan-1-amine hydrochloride](/img/structure/B1472163.png)
![4-{[(Tert-butoxy)carbonyl]amino}-3-methoxybutanoic acid](/img/structure/B1472164.png)
